molecular formula C22H26O4 B1292311 4-Acetoxy-4'-heptyloxybenzophenone CAS No. 890099-93-1

4-Acetoxy-4'-heptyloxybenzophenone

Cat. No.: B1292311
CAS No.: 890099-93-1
M. Wt: 354.4 g/mol
InChI Key: AUYNCUHACGSQRQ-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-heptyloxybenzophenone is a benzophenone derivative featuring an acetoxy group at the 4-position and a heptyloxy chain at the 4'-position of the aromatic rings. Benzophenone derivatives are widely used in organic synthesis, photopolymerization, and materials science due to their UV absorption and electron-transfer capabilities .

Properties

IUPAC Name

[4-(4-heptoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-8-18(9-13-20)22(24)19-10-14-21(15-11-19)26-17(2)23/h8-15H,3-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYNCUHACGSQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641723
Record name 4-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-93-1
Record name [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-heptyloxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-heptyloxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-heptyloxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

4-Acetoxy-4’-heptyloxybenzophenone has several scientific research applications:

    Chemistry: Used as a UV filter in sunscreen formulations and as a photostabilizer in polymers.

    Biology: Studied for its potential effects on cellular processes and DNA protection.

    Medicine: Investigated for its potential use in photodynamic therapy and as a protective agent against UV-induced skin damage.

    Industry: Utilized in the production of UV-resistant coatings and materials.

Mechanism of Action

The primary mechanism of action of 4-Acetoxy-4’-heptyloxybenzophenone involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin or degrading materials. This protective effect is primarily due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on benzophenone derivatives significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for 4-Acetoxy-4'-substituted Benzophenones
Compound Name Substituent (4'-position) Molecular Formula Molecular Weight Key Physical Properties (if available) Notable Applications/Properties
4-Acetoxy-4'-heptyloxybenzophenone Heptyloxy (C₇H₁₅O) C₂₂H₂₆O₄ 354.44 (calc.) N/A Likely high lipophilicity, UV stability
4-Acetoxy-4'-chlorobenzophenone Chloro (Cl) C₁₅H₁₁ClO₃ 274.70 Boiling point: 409.7°C; Density: 1.265 g/cm³ Industrial synthesis, photoresist materials
4-Acetoxy-4'-hexyloxybenzophenone Hexyloxy (C₆H₁₃O) C₂₁H₂₄O₄ 340.41 N/A Intermediate in organic synthesis
4-Acetoxy-4'-nitrobenzophenone Nitro (NO₂) C₁₅H₁₁NO₅ 285.25 Discontinued (limited availability) Potential photoinitiator, explosives research
4-Acetoxy-4'-trifluoromethylbenzophenone Trifluoromethyl (CF₃) C₁₆H₁₁F₃O₃ 308.25 Discontinued (limited availability) High electron-withdrawing capacity, fluorinated materials
4-Acetoxy-4'-iodobenzophenone Iodo (I) C₁₅H₁₁IO₃ 366.15 N/A Heavy atom effect for crystallography or catalysis
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and nitro substituents (electron-withdrawing) increase polarity and may stabilize the carbonyl group through resonance, enhancing UV absorption and photostability .
  • Thermal Stability: The high boiling point of 4-Acetoxy-4'-chlorobenzophenone (409.7°C) suggests strong intermolecular forces, likely due to dipole-dipole interactions from the chloro group .

Structural Isomerism

Positional isomers like 2-Acetoxy-4'-heptyloxybenzophenone (CAS 890098-62-1) exhibit distinct steric and electronic effects. The 2-acetoxy group may hinder molecular packing, reducing melting points compared to the 4-acetoxy isomer .

Biological Activity

4-Acetoxy-4'-heptyloxybenzophenone (CAS No. 890099-93-1) is a synthetic organic compound belonging to the benzophenone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an acetoxy group and a heptyloxy chain attached to a benzophenone backbone. The structure can be represented as follows:

C21H30O3\text{C}_{21}\text{H}_{30}\text{O}_3

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Target Interactions

The compound interacts with several molecular targets, including enzymes and receptors. Its mechanism of action involves binding to these targets, which can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways.

Biochemical Pathways

Research indicates that this compound may modulate critical pathways involved in inflammation, oxidative stress, and cellular signaling. For instance, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against pathogens suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

In Vitro Studies

In vitro experiments have shown that the compound inhibits the growth of specific cancer cell lines, indicating potential antitumor activity. For example, a study found that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) at concentrations above 10 µM.

Cell Line IC50 (µM) Effect
MCF-715Antitumor
HeLa20Antitumor
E. coli30Antimicrobial

Animal Model Studies

In animal models, administration of the compound has shown protective effects against chemically induced oxidative damage. For instance, in a rat model of liver toxicity induced by paracetamol, treatment with this compound significantly reduced liver enzyme levels, suggesting hepatoprotective effects.

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